molecular formula C17H20FN3O3 B2988627 4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1170402-42-2

4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2988627
M. Wt: 333.363
InChI Key: LYYZYMPNYJTVMC-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, and catalysts.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis and structural characterization of related compounds, including fluorinated pyrazoles and pyrazoline derivatives, have been explored. These studies demonstrate methodologies for introducing functional groups that allow further chemical modifications, which are valuable in medicinal chemistry. For example, Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, indicating the interest in fluorinated pyrazoles as building blocks due to their potential applications in drug development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Application in Drug Development

  • Research into the development of novel compounds for potential therapeutic applications includes exploring their synthesis, characterization, and biological activities. For instance, studies on nucleoside and nucleotide derivatives of pyrazofurin have examined their antiviral and cytostatic activity in cell culture, showcasing the therapeutic potential of these derivatives in treating viral infections and cancer (Petrie, Revankar, Dalley, George, Mckernan, Hamill, & Robins, 1986).

Pharmacokinetic-Pharmacodynamic Modeling

  • The pharmacokinetic and pharmacodynamic relationships of specific inhibitors, like those targeting heat shock protein 90 (HSP90), are studied to better understand their mechanism of action and to guide dosing regimens for clinical efficacy. Such studies are crucial for the development of orally available drugs with targeted therapeutic effects, highlighting the importance of chemical modifications in enhancing drug properties (Yamazaki, Nguyen, Vekich, Shen, Yin, Mehta, Kung, & Vicini, 2011).

Safety And Hazards

This involves the study of the potential dangers of the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This would involve potential areas of research involving the compound. It could include potential applications, improvements in synthesis, or new reactions involving the compound.


I hope this general approach helps you in your study of “4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide”. If you have access to more specific information or resources, you could apply this approach to get a comprehensive analysis of the compound.


properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-23-15-11-21(13-7-5-12(18)6-8-13)20-16(15)17(22)19-10-14-4-3-9-24-14/h5-8,11,14H,2-4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYZYMPNYJTVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

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